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molecular formula C9H11ClN2 B2471193 2-(Benzylamino)acetonitrile hydrochloride CAS No. 63086-36-2

2-(Benzylamino)acetonitrile hydrochloride

Cat. No. B2471193
M. Wt: 182.65
InChI Key: OJUIRUMDLUMSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365752B1

Procedure details

The starting material for the abovementioned synthetic route a), viz. N-benzyl-aminoacetonitrile, is prepared by reaction of benzylamine and formaldehyde with the extremely toxic hydrocyanic acid (see also Tetrahedron Letters [23], 27 (1982), 2741-4). The starting material for the synthetic route b), viz. N-benzylglycine, also firstly has to be prepared by reaction of glycine with benzyl chloride or of chloroacetic acid with benzylamine. The reaction of N-benzylaminoacetonitrile or N-benzylglycine as per a) or b) is carried out either by fusion with urea for a long time or by reaction with the toxic cyanic acid. Both methods give 1-benzyl-hydantoin in only low yields: thus, according to Huaxue Shiji 1993, 15(1) 15-16, the reaction of N-benzylglycine (obtained by reaction of benzylarnine with chloroacetic acid) with cyanic acid gives 1-benzylhydantoin in a yield of only 39.5% and the reaction of N-benzylglycine with urea gives 1-benzylhydantoin in a yield of only 45.6%. The subsequent bromination of the 1-benzylhydantoin and treatment with ethanol again proceeds in only a low yield of 42.7%.
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reactant
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reactant
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[Compound]
Name
N-benzyl-aminoacetonitrile
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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reactant
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[Compound]
Name
[ 23 ]
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Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.C#N.C(NCC(O)=O)C1C=CC=CC=1.N[CH2:26][C:27]([OH:29])=O.C(Cl)C1C=CC=CC=1.ClCC(O)=O.C1C=CC(CNCC#N)=CC=1.Cl.[NH2:55][C:56](N)=[O:57].N#CO>>[CH2:1]([N:8]1[CH2:26][C:27](=[O:29])[NH:55][C:56]1=[O:57])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:7.8|

Inputs

Step One
Name
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Type
reactant
Smiles
C1=CC=C(C=C1)CNCC#N.Cl
Name
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Type
reactant
Smiles
C(C1=CC=CC=C1)NCC(=O)O
Step Two
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Quantity
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Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CO
Step Three
Name
N-benzyl-aminoacetonitrile
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reactant
Smiles
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reactant
Smiles
C(C1=CC=CC=C1)N
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C(C1=CC=CC=C1)Cl
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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